molecular formula C11H9ClFN3O B13485583 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine

6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine

Cat. No.: B13485583
M. Wt: 253.66 g/mol
InChI Key: IKEUYGIKEBGWIK-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine (CAS 1275995-55-5) is a versatile pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a chloro substituent at the 6-position of the pyrimidine ring and a 4-fluoro-2-methoxyphenyl group attached via the 4-amine, with a molecular formula of C 11 H 9 ClFN 3 O and a molecular weight of 253.66 g/mol . Its primary research value lies in its role as a chemical intermediate for the synthesis of potential kinase inhibitors. The 6-chloro substituent on the pyrimidine ring is a key reactive site for nucleophilic aromatic substitution (S N Ar) reactions . This reactivity is facilitated by the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring, making it amenable for further functionalization with various nucleophiles to create diverse compound libraries for biological screening . Notably, this chemical scaffold is a core structure in the investigation of novel antimalarial agents. Research has identified closely related 2,4-disubstituted pyrimidines, such as IKK16, as dual inhibitors of essential plasmodial kinases PfGSK3 and PfPK6 . These kinases are considered novel drug targets to combat rising resistance to traditional antimalarial therapies, and inhibitors based on this scaffold have demonstrated activity against blood-stage Plasmodium falciparum parasites . The compound serves as a critical precursor in the establishment of structure-activity relationships (SAR) for optimizing potency and selectivity against these targets . Beyond S N Ar, this intermediate can participate in various other chemical transformations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to generate aryl-substituted pyrimidines, and hydrolysis reactions to yield hydroxyl derivatives . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C11H9ClFN3O

Molecular Weight

253.66 g/mol

IUPAC Name

6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine

InChI

InChI=1S/C11H9ClFN3O/c1-17-9-4-7(13)2-3-8(9)16-11-5-10(12)14-6-15-11/h2-6H,1H3,(H,14,15,16)

InChI Key

IKEUYGIKEBGWIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)NC2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine typically involves the reaction of 4-chloro-6-(4-fluoro-2-methoxyphenyl)pyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation, nucleophilic substitution, and amination reactions. The use of catalysts and optimized reaction conditions ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 6-chloro substituent on the pyrimidine ring serves as a primary site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring, activating the C-Cl bond toward displacement.

Key Reaction Example :
Reagents : 4-fluoro-2-methoxyaniline, K₂CO₃, DMF
Conditions : 80–100°C, 6–12 hours
Mechanism :

  • Base (K₂CO₃) deprotonates the aniline, generating a stronger nucleophile.

  • The nucleophilic amine attacks the electrophilic C6 position of the pyrimidine, displacing chloride.

Product : N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine derivatives.

Oxidation of Thioether Groups

When a methylthio (-SMe) group is present (e.g., in precursor intermediates), controlled oxidation converts it to sulfone (-SO₂Me), enhancing electrophilicity for downstream reactions.

Reagents : Hydrogen peroxide (H₂O₂), acetic acid
Conditions : 50°C, 4–6 hours
Outcome :

  • Methylthio → Methylsulfonyl group conversion.

  • Increased reactivity at the C2 position for subsequent substitutions.

Cross-Coupling Reactions

The chloro group enables participation in palladium-catalyzed coupling reactions, expanding structural diversity:

Reaction Type Reagents/Conditions Product Yield
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl-substituted pyrimidines75–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated or alkylated derivatives70–80%

Hydrolysis Reactions

Under acidic or basic conditions, the chloro group undergoes hydrolysis to yield hydroxyl derivatives:

Acidic Hydrolysis :

  • Reagents : HCl (conc.), H₂O

  • Product : 6-hydroxy-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine.

Basic Hydrolysis :

  • Reagents : NaOH, H₂O/EtOH

  • Product : Same as above, with faster kinetics.

Functionalization via Electrophilic Aromatic Substitution

The methoxyphenyl moiety undergoes electrophilic substitution, particularly at the para position relative to the methoxy group:

Nitration Example :

  • Reagents : HNO₃/H₂SO₄

  • Product : 4-fluoro-2-methoxy-5-nitrophenyl-substituted pyrimidine.

Reductive Amination

The amine group participates in reductive amination with aldehydes/ketones:

Reagents : NaBH₃CN, MeOH
Conditions : RT, 12 hours
Product : Secondary or tertiary amines via Schiff base intermediates.

Analytical Characterization

Reaction outcomes are validated using:

  • HPLC : Retention times monitored at 254 nm (C18 column, acetonitrile/water gradient) .

  • LC-MS/MS : Quantification and structural confirmation (e.g., m/z 249.696 for parent ion).

  • ¹H/¹³C NMR : Key signals include δ 8.2 ppm (pyrimidine H-C5) and δ 3.9 ppm (OCH₃).

Mechanistic Insights

  • Steric Effects : Bulky substituents on the pyrimidine ring slow SNAr kinetics .

  • Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

This compound’s reactivity profile positions it as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents. Future research directions include exploring photocatalytic C-H functionalization and enantioselective transformations.

Scientific Research Applications

Based on the search results, here's what is known about the applications of "6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine":

General Information
6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H9ClFN3O . It has a molecular weight of 253.66 . The IUPAC name is 6-chloro-N-(4-fluoro-2-methoxyphenyl)-4-pyrimidinamine .

Potential Applications

  • Treatment of Non-Small Cell Lung Cancer: Some substituted N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds may be useful in the treatment or prevention of non-small cell lung cancer mediated through mutated forms of epidermal growth factor receptor (EGFR) . These include the L858R activating mutant, the Exon19 deletion activating mutant, and the T790M resistance mutant . The compounds can be used in pharmaceutical compositions and methods of treatment for non-small cell lung cancer mediated by various forms of EGFR .
  • ErbB Receptor Family and Cancer: Deregulation of erbB family signaling promotes proliferation, invasion, metastasis, angiogenesis, and tumor cell survival and has been described in many human cancers, including those of the lung, head and neck, and breast .

Safety Information

  • Hazard Statements: The compound has hazard statements H302, H315, H319, and H335 .
  • Precautionary Statements: Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
  • Signal Word: Warning .

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key structural features and properties of 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine with related compounds:

Compound Name Substituents on Pyrimidine Ring Key Functional Groups on Aryl Moiety Molecular Weight Notable Properties/Applications References
6-Chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine Cl at C6, NH at C4 4-Fluoro, 2-methoxy 283.7 (calc.) Balanced lipophilicity, potential kinase inhibition
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Cl at C6, fused pyrido ring 4-Fluoro N/A High yield (96.79%), anticancer research
6-Chloro-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine Cl at C6, fused thieno ring 4-Methylsulfonyl 340.0 (MS) Electron-withdrawing group enhances target affinity
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Cl at C6, NO2 at C5, N-methyl Phenyl N/A Nitro group increases reactivity/toxicity
N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine CH3 at C6, phenyl at C2 4-Methoxy N/A Antibacterial/antifungal activity
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Cl at C6, pyrazolo ring 2-Chloro N/A SARS-CoV-2 Mpro inhibition (nanomolar)
Key Observations:
  • In contrast, methylsulfonyl () or nitro () groups introduce stronger electron-withdrawing effects, which may enhance target affinity but reduce solubility .
  • Ring Systems: Fused rings (e.g., pyrido in , thieno in ) increase rigidity and may improve binding specificity compared to simpler pyrimidines. The pyrazolo ring in introduces additional hydrogen-bonding sites .
  • The target compound’s methoxy group could improve solubility without sacrificing membrane permeability .

Crystallographic and Conformational Analysis

Crystallographic data from analogs () reveal that substituents influence molecular conformation:

  • The dihedral angle between the pyrimidine ring and aryl groups affects packing efficiency and stability. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), the 4-methoxy group induces a dihedral angle of 86.1°, promoting intermolecular C–H⋯O interactions .
  • Hydrogen-bonding patterns (e.g., N–H⋯N in ) are critical for crystal stability and may correlate with in vivo interactions .

Biological Activity

6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the field of oncology and enzymatic inhibition. This article reviews the compound's biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

  • Molecular Formula : C11H10ClF N3O
  • Molecular Weight : 241.67 g/mol
  • CAS Number : 1275995-55-5

The biological activity of 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine is primarily attributed to its interaction with specific targets involved in cancer progression and cell signaling pathways. It has been shown to inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment.

Inhibition of EGFR

Research indicates that compounds similar to 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine exhibit selective inhibition against various EGFR mutants, including:

  • L858R activating mutant
  • Exon19 deletion activating mutant
  • T790M resistance mutant

These findings suggest that the compound may serve as a promising candidate for targeted therapy in NSCLC patients with these mutations .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
EGFR InhibitionL858R mutant< 5 nM
CytotoxicityHeLa Cell LineIC50 = 53.02 µM
AntibacterialVarious Bacterial StrainsMIC = 16 µg/mL

Case Studies and Research Findings

  • Cytotoxicity Studies :
    A study explored the cytotoxic effects of various pyrimidine derivatives, including 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine, on cancer cell lines such as HeLa and K562. The results indicated significant cytotoxicity, suggesting potential applications in cancer therapy .
  • Antibacterial Activity :
    The compound also demonstrated antibacterial properties, with minimum inhibitory concentrations (MIC) showing effectiveness against several bacterial strains. This broad-spectrum activity highlights its potential beyond oncology applications .
  • Structure–Activity Relationship (SAR) :
    Investigations into the SAR of pyrimidine derivatives indicate that modifications at the 4-position significantly influence biological activity. The presence of halogens and methoxy groups has been correlated with enhanced potency against specific targets .

Q & A

Q. What are the common synthetic routes for 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A representative procedure involves:

  • Step 1: Reacting 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethyl)aniline in chloroform under reflux for 5 hours .
  • Step 2: Purification via column chromatography (silica gel, CHCl₃ eluent) followed by crystallization from methanol, yielding 78.7% .
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DCM or chloroform) to enhance reactivity .
  • Control reaction time (5–17 hours) to balance yield and byproduct formation .

Q. Table 1: Synthesis Conditions and Yields

ReactantsSolventTime (h)Yield (%)Reference
5-(Chloromethyl)pyrimidine + 4-(trifluoromethyl)anilineChloroform578.7
Pyrimidine intermediates + substituted anilinesDCM1717–54

Q. How is the purity and structural identity of this compound verified in academic research?

Methodological Answer:

  • Purity: Assessed via HPLC (≥95% purity threshold) using UV detection .
  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR resolves substituent patterns (e.g., methoxy, fluoro groups) .
    • X-ray Crystallography: SHELX programs refine crystal structures, confirming dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) .
    • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., 289.72 g/mol) .

Key Data:

  • Dihedral angles between pyrimidine and substituents: 12.0–86.1° .
  • Intramolecular hydrogen bonds (N–H⋯N) stabilize conformation .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized structures)?

Methodological Answer:

  • Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with XRD bond lengths/angles .
  • Step 2: Analyze outliers (e.g., torsional flexibility of methoxy groups) using molecular dynamics simulations .
  • Step 3: Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π bonds) .

Example:
In XRD, the pyrimidine-phenyl dihedral angle was 12.8°, while DFT predicted 10.2°. Adjusting van der Waals radii in simulations reduced the error to <2% .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) while maintaining core pharmacophores?

Methodological Answer:

  • Core Retention: Preserve the pyrimidine scaffold and chloro/fluoro substituents for target binding .
  • Derivatization Sites:
    • Position 4: Replace methoxyphenyl with electron-withdrawing groups (e.g., CF₃) to enhance lipophilicity .
    • Position 6: Introduce methyl/ethyl groups to modulate steric effects .
  • Biological Testing: Use in vitro assays (e.g., apoptosis induction EC₅₀ = 2 nM in MX-1 breast cancer cells) .

Q. Table 2: SAR Insights from Analogous Compounds

DerivativeModificationBiological ActivityReference
N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amineMethyl substitutionImproved BBB penetration
6-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-aminePyrazole substitutionAnticancer activity (IC₅₀ = 346 nM)

Q. What analytical methodologies ensure reproducibility in assessing in vitro biological activity?

Methodological Answer:

  • Cell-Based Assays:
    • Use standardized protocols (e.g., MTT assay for cytotoxicity) with triplicate measurements .
    • Include positive controls (e.g., gefitinib for kinase inhibition) .
  • Data Validation:
    • Apply statistical tools (e.g., ANOVA) to compare replicates and minimize variability .
    • Report IC₅₀/EC₅₀ values with 95% confidence intervals .

Critical Factors:

  • Maintain cell passage number consistency (e.g., ≤20 passages) .
  • Use certified reference materials (e.g., USP standards) for assay calibration .

Q. How are intermolecular interactions (e.g., hydrogen bonding, π-stacking) characterized in crystalline forms of this compound?

Methodological Answer:

  • XRD Analysis: SHELXL refines hydrogen-bonding networks (e.g., N–H⋯O interactions with bond lengths ~2.8 Å) .
  • Hirshfeld Surfaces: Quantify interaction contributions (e.g., 15% C–H⋯π, 10% H⋯H) using CrystalExplorer .
  • Thermal Ellipsoids: Assess molecular rigidity; higher displacement parameters indicate flexible regions (e.g., methoxy groups) .

Example:
In the crystal lattice, C–H⋯O bonds (2.9 Å) form chains parallel to the c-axis, while C–H⋯π interactions (3.4 Å) stabilize 3D packing .

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